2-Acétamido-1,4-imino-1,2,4-tridéoxy-L-arabinitol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

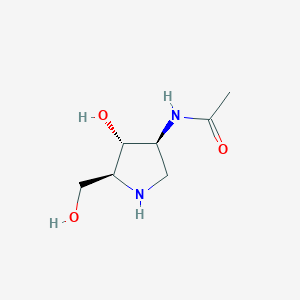

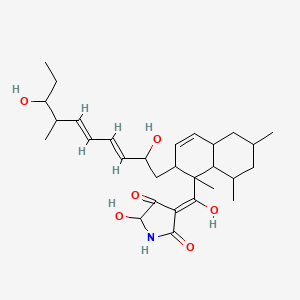

2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol, also known as 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol, is a useful research compound. Its molecular formula is C₇H₁₄N₂O₃ and its molecular weight is 174.2. The purity is usually 95%.

BenchChem offers high-quality 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibition des glycosidases

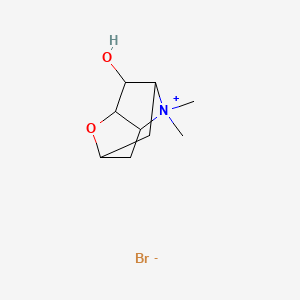

2-Acétamido-1,4-imino-1,2,4-tridéoxy-L-arabinitol: est un inhibiteur puissant des glycosidases {svg_1}. Ces enzymes sont essentielles à la dégradation des sucres complexes en sucres plus simples. En inhibant les glycosidases, ce composé peut être utilisé pour étudier le métabolisme des glucides et le rôle de ces enzymes dans divers processus biologiques.

Recherche antibactérienne

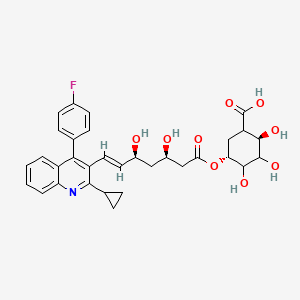

Ce composé s'est avéré prometteur en tant qu'inhibiteur des glycosidases bactériennes {svg_2}. Cette application est particulièrement importante dans le développement de nouveaux antibiotiques, en particulier à une époque où la résistance aux antibiotiques est une préoccupation croissante.

Recherche sur le cancer

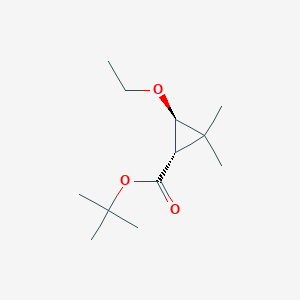

Les iminosucres, tels que le This compound, ont été identifiés comme des inhibiteurs potentiels de la métastase cancéreuse {svg_3}. Ils peuvent interférer avec les processus de glycosylation qui sont souvent régulés à la hausse dans les cellules cancéreuses, inhibant ainsi leur croissance et leur propagation.

Activité immunostimulante

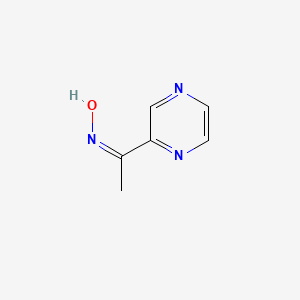

Le composé aurait une activité immunostimulante {svg_4}. Il pourrait être utilisé pour moduler le système immunitaire, ce qui pourrait être bénéfique dans le traitement de divers troubles liés au système immunitaire ou dans le développement de vaccins.

Synthèse de molécules biologiquement actives

La synthèse du This compound implique une chimie intéressante qui peut être appliquée à la synthèse d'autres molécules biologiquement actives {svg_5}. Cela peut conduire à la découverte de nouveaux médicaments et agents thérapeutiques.

Études du mécanisme enzymatique

En raison de son action en tant qu'inhibiteur des glycosidases, ce composé est précieux pour étudier les mécanismes de l'action enzymatique {svg_6}. Comprendre comment il inhibe les glycosidases peut fournir des informations sur la conception d'inhibiteurs enzymatiques et le développement de dosages basés sur les enzymes.

Mécanisme D'action

Target of Action

The primary target of 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol is bacterial glycosidases . These enzymes play a crucial role in the metabolism of bacteria, breaking down complex carbohydrates into simple sugars.

Mode of Action

2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol acts as an inhibitor of bacterial glycosidases . It binds to these enzymes, preventing them from catalyzing the breakdown of carbohydrates. This disruption in the metabolic process can lead to the death of the bacteria.

Result of Action

The inhibition of bacterial glycosidases by 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol leads to a disruption in the bacteria’s metabolic processes . This can result in the death of the bacteria, making this compound a potential candidate for the development of novel antibiotics, especially against drug-resistant strains .

Analyse Biochimique

Biochemical Properties

2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol plays a crucial role in biochemical reactions, particularly as an inhibitor of bacterial glycosidases. These enzymes are essential for the breakdown of glycosidic bonds in carbohydrates. By inhibiting these enzymes, 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol disrupts the metabolic processes of bacteria, thereby impeding their growth and proliferation. This interaction is primarily characterized by the binding of the compound to the active site of the glycosidases, preventing substrate access and subsequent enzymatic activity.

Cellular Effects

The effects of 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol on various cell types are profound. In bacterial cells, this compound inhibits essential enzymatic activities, leading to impaired cell wall synthesis and ultimately cell death. In mammalian cells, studies have shown that it can influence cell signaling pathways and gene expression, although these effects are less pronounced compared to its impact on bacterial cells. The compound’s ability to modulate cellular metabolism and gene expression highlights its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol exerts its effects through competitive inhibition of glycosidases. The compound mimics the natural substrate of these enzymes, binding to their active sites and preventing the actual substrate from undergoing catalysis. This inhibition disrupts the normal metabolic processes of bacteria, leading to their eventual death. Additionally, the compound has been observed to induce changes in gene expression related to stress responses and metabolic regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, maintaining its inhibitory activity over extended periods . Its degradation can occur under extreme pH conditions or prolonged exposure to high temperatures. Long-term studies have shown that continuous exposure to the compound can lead to adaptive responses in bacterial populations, although these are typically associated with reduced fitness .

Dosage Effects in Animal Models

In animal models, the effects of 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol vary with dosage . At low doses, the compound effectively inhibits bacterial growth without significant adverse effects on the host. At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as glycosidases, altering the metabolic flux and leading to the accumulation of unmetabolized substrates. This disruption in metabolic pathways can have downstream effects on cellular energy production and overall metabolic homeostasis.

Transport and Distribution

Within cells, 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution across cellular compartments. Its localization within cells is crucial for its inhibitory activity, as it needs to reach the target enzymes to exert its effects .

Subcellular Localization

The subcellular localization of 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol is primarily within the cytoplasm, where it interacts with glycosidases . The compound’s activity is influenced by its ability to access these enzymes, which are often localized in specific cellular compartments. Post-translational modifications and targeting signals may also play a role in directing the compound to its site of action .

Propriétés

IUPAC Name |

N-[(3S,4R,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-4(11)9-5-2-8-6(3-10)7(5)12/h5-8,10,12H,2-3H2,1H3,(H,9,11)/t5-,6-,7+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBNSHFFZNRICG-LYFYHCNISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CNC(C1O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CN[C@H]([C@@H]1O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does LABNAc interact with its target and what are the downstream effects?

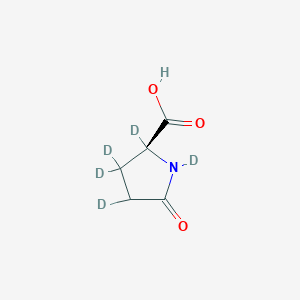

A1: LABNAc is a potent pyrrolidine inhibitor of hexosaminidases []. While the exact mechanism isn't detailed in the provided abstracts, we know that imino sugars like LABNAc can mimic the natural substrate of hexosaminidases, leading to their inhibition. This inhibition can disrupt lysosomal function, causing the storage of oligosaccharides and glycosphingolipids within the lysosome [].

Q2: What are the known in vitro effects of LABNAc?

A2: Treatment of cells with imino sugars, like LABNAc, leads to the lysosomal storage of both oligosaccharides and glycosphingolipids []. This suggests that LABNAc's inhibition of hexosaminidases disrupts normal lysosomal degradation pathways, leading to the accumulation of these molecules within the cell.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]carbamate](/img/structure/B1146108.png)

![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid](/img/structure/B1146117.png)